molecular formula C13H8F3N3O3 B13214120 1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

Cat. No.: B13214120
M. Wt: 311.22 g/mol
InChI Key: NQULMRSKTSHCGR-UHFFFAOYSA-N
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Description

1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a chemical compound with the molecular formula C13H8F3N3O3 and a molecular weight of 311.22 g/mol . This compound is characterized by the presence of a nitrophenyl group, a trifluoromethyl group, and a pyridazinyl group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

The synthesis of 1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves several steps. One common method includes the reaction of 4-nitrophenylhydrazine with 4-(trifluoromethyl)benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent to yield the desired pyridazinone derivative . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles like amines or thiols can replace the nitro group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8F3N3O3

Molecular Weight

311.22 g/mol

IUPAC Name

1-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone

InChI

InChI=1S/C13H8F3N3O3/c1-7(20)12-10(13(14,15)16)6-11(17-18-12)8-2-4-9(5-3-8)19(21)22/h2-6H,1H3

InChI Key

NQULMRSKTSHCGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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